molecular formula C10H12BrN3O2 B2707796 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone CAS No. 320423-91-4

5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone

Cat. No.: B2707796
CAS No.: 320423-91-4
M. Wt: 286.129
InChI Key: JEAWMMAYNASACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone (CAS 320423-91-4) is a specialized pyridazinone derivative with the molecular formula C 10 H 12 BrN 3 O 2 and a molecular weight of 286.13 g/mol [ 1 ]. This compound is part of the pyridazinone chemical class, a scaffold recognized for its wide range of pharmacological activities in medicinal chemistry research [ 5 ]. Pyridazinone derivatives have been extensively studied for their diverse biological activities, including significant potential as antinociceptive (pain-relieving) agents [ 2 ]. Research on related 4-amino-5-substituted-3(2H)-pyridazinones has demonstrated potent oral antinociceptive activity, with studies indicating their mechanism of action involves the amplification of noradrenaline release and an interaction with the alpha2-adrenergic system [ 2 ]. Furthermore, contemporary research explores pyridazinone derivatives as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B), a key target for managing neurodegenerative diseases such as Parkinson's disease [ 8 ]. This makes such compounds valuable tools for neuroscientific and pharmacological investigation. This chemical is provided For Research Use Only and is intended solely for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-2-(2-oxopropyl)-5-(prop-2-enylamino)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c1-3-4-12-8-5-13-14(6-7(2)15)10(16)9(8)11/h3,5,12H,1,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAWMMAYNASACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)NCC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the bromo substituent: Bromination of the pyridazinone core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the oxopropyl group: This step involves the alkylation of the pyridazinone core with a suitable oxopropylating agent, such as 2-bromoacetone.

    Incorporation of the allylamino group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and controlled temperatures.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₈BrN₃O
  • Molecular Weight : 320.22 g/mol
  • IUPAC Name : 5-(Allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone

The compound features a pyridazinone core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyridazinones exhibit promising anti-inflammatory effects. For instance, compounds derived from the pyridazinone scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The introduction of various substituents has been linked to enhanced selectivity and potency against COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .

Case Study:
A study evaluated the anti-inflammatory properties of a series of pyridazinone derivatives, including the compound . The results indicated that these derivatives not only inhibited COX activity but also exhibited antioxidant properties, suggesting a dual mechanism of action that could benefit patients with chronic inflammatory conditions .

Analgesic Properties

The analgesic potential of 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone has been explored in preclinical models. The compound's ability to modulate pain pathways through the inhibition of specific receptors has been documented, making it a candidate for further development as a pain management therapy.

Research Findings:
In animal models, the compound demonstrated significant analgesic effects, comparable to established analgesics. Its mechanism appears to involve modulation of neurotransmitter systems related to pain perception .

Neuropharmacological Effects

The neuropharmacological profile of pyridazinone derivatives is another area of active research. Compounds similar to 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone have been investigated for their agonistic activity on serotonin receptors, particularly the 5-HT₂C receptor. This receptor is implicated in mood regulation and anxiety disorders.

Evidence from Studies:
Research has shown that certain pyridazinone derivatives can selectively activate the 5-HT₂C receptor while exhibiting low affinity for other serotonin receptor subtypes (5-HT₂A and 5-HT₂B). This selectivity could lead to fewer side effects and improved therapeutic outcomes for conditions such as stress urinary incontinence and anxiety disorders .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryInhibition of COX enzymesSignificant COX-2 selectivity; antioxidant properties
AnalgesicModulation of pain pathwaysComparable efficacy to traditional analgesics
NeuropharmacologicalAgonism at 5-HT₂C receptorsSelective activation with potential for mood regulation

Mechanism of Action

The mechanism of action of 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The table below summarizes critical structural variations between the target compound and its closest analogues:

Compound Name Position 4 Position 5 Position 2 Molecular Formula Molecular Weight (g/mol)
5-(Allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone (Target) Br Allylamino 2-oxopropyl C₁₀H₁₂BrN₃O₂ ~286.12*
5-(Allylamino)-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone Cl Allylamino 2-oxopropyl C₁₀H₁₂ClN₃O₂ 241.67
5-(Benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone Br Benzylamino 4-fluorophenyl C₁₇H₁₃BrFN₃O 374.22
4-Bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone Br Cyclopropylamino 3,3-dimethyl-2-oxobutyl C₁₃H₁₈BrN₃O₂ ~344.21*

*Calculated based on analogous structures.

Key Observations:

Halogen at Position 4 : Bromine (Br) in the target compound vs. chlorine (Cl) in its chloro analogue . Bromine’s larger atomic radius and higher electronegativity may enhance electrophilic reactivity and influence binding interactions in biological systems.

Amino Group at Position 5: The allylamino group (C₃H₅NH) in the target compound differs from benzylamino (C₆H₅CH₂NH) and cyclopropylamino (C₃H₅NH) groups in analogues. Allylamino’s unsaturated structure could improve solubility and reduce steric hindrance compared to bulkier substituents .

Physicochemical and Pharmacological Implications

Solubility and Bioavailability: The 2-oxopropyl group in the target compound may improve water solubility compared to aromatic substituents (e.g., 4-fluorophenyl), which are typically more lipophilic .

Synthetic Accessibility: Allylamino and 2-oxopropyl groups are relatively straightforward to introduce via nucleophilic substitution or alkylation reactions, suggesting scalable synthesis compared to benzylamino or cyclopropylamino derivatives .

The 2-oxopropyl group may similarly enhance compatibility with hydrogel bases for controlled drug delivery .

Biological Activity

Overview

5-(Allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family, characterized by its unique structure that incorporates an allylamino group, a bromo substituent, and an oxopropyl group attached to a pyridazinone ring. This compound has drawn attention due to its diverse biological activities and potential therapeutic applications.

The synthesis of 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves several multi-step organic reactions:

  • Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones or ketoesters.
  • Introduction of the Bromo Substituent : Bromination using bromine or N-bromosuccinimide (NBS).
  • Attachment of the Oxopropyl Group : Alkylation with agents like 2-bromoacetone.
  • Incorporation of the Allylamino Group : Final modification to achieve the desired compound structure.

This compound has a molecular formula of C8H10BrN3O2C_8H_{10}BrN_3O_2 and a molecular weight of 260.09 g/mol .

The biological activity of 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cellular signaling pathways. Research indicates that this compound may inhibit various kinases and other signaling molecules, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments using L929 fibroblast cells revealed that while some pyridazinone derivatives caused significant cell death at higher concentrations, others demonstrated minimal cytotoxic effects. For example, one study indicated that certain derivatives did not induce cell death at concentrations up to 120 µM, highlighting their potential as safer therapeutic agents .

Comparison with Other Pyridazinones

A comparative analysis reveals that 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone may exhibit distinct biological properties due to its unique combination of functional groups. For instance:

CompoundKey FeaturesBiological Activity
5-(Allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinoneAllylamino & Bromo groupsPotential MAO inhibition
4-Bromo-2-(2-oxopropyl)-3(2H)-pyridazinoneLacks allylamino groupDifferent reactivity
5-(Allylamino)-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinoneChloro instead of bromoAltered interactions

This table illustrates how variations in substituents can influence biological activity and reactivity .

Q & A

Q. How can the synthesis of 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on stepwise functionalization of the pyridazinone core. For bromination at position 4, consider using N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperatures (0–5°C) to minimize side reactions . The allylamino group can be introduced via nucleophilic substitution using allylamine in the presence of a base like potassium carbonate, as seen in analogous pyridazinone syntheses . Purification via column chromatography with ethyl acetate/hexane (3:7) and HPLC analysis (C18 column, acetonitrile/water gradient) ensures purity >98% .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Prioritize signals for the allylamino group (δ ~5.1–5.8 ppm for allyl protons; δ ~116–134 ppm for allyl carbons) and the 2-oxopropyl moiety (δ ~2.1–2.9 ppm for methylene protons; δ ~207 ppm for the ketone carbon) .
  • IR : Confirm the presence of the carbonyl group (C=O stretch at ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (expected m/z ~314–316 Da for C₉H₁₀BrN₃O₂, accounting for isotopic bromine patterns) .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for experimental design?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 48–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and track the loss of parent compound or emergence of degradation products like de-brominated or hydrolyzed derivatives .

Advanced Research Questions

Q. What structure-activity relationship (SAR) hypotheses can be proposed for this compound’s potential biological activity, based on pyridazinone derivatives?

  • Methodological Answer :
  • The allylamino group may enhance membrane permeability due to its lipophilic nature, while the bromine atom could stabilize π-π interactions with aromatic residues in target proteins .
  • Compare analogues (e.g., 4-chloro vs. 4-bromo substitutions) using in vitro assays (e.g., cyclooxygenase inhibition for anti-inflammatory activity) to quantify potency shifts .
  • Molecular docking studies with enzymes like chloridazon-catechol dioxygenase (PDB ID: N/A) could predict binding modes .

Q. How might this compound interact with metabolic enzymes, and what experimental strategies can identify its metabolites?

  • Methodological Answer :
  • Use liver microsome assays (human or rodent) with NADPH cofactor to simulate Phase I metabolism. Analyze metabolites via LC-MS/MS, focusing on oxidative deamination (allylamino → ketone) or debromination .
  • For Phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) isoforms to detect glucuronide conjugates, as observed in pyrazon metabolite studies .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Cross-validate results using orthogonal assays (e.g., cell-based vs. cell-free systems). For example, discrepancies in IC₅₀ values for enzyme inhibition could arise from differences in assay pH or cofactor availability .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables like solubility or aggregation-prone behavior in specific buffers .

Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?

  • Methodological Answer :
  • Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors. Prioritize derivatives with predicted blood-brain barrier permeability (e.g., 2-oxopropyl → tert-butyl substitution) .
  • Use molecular dynamics simulations to assess stability of the allylamino group in target binding pockets, leveraging data from structurally related NSAIDs like emorfazone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.